
Lucidenic-acid-B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lucidenic acid B involves complex biochemical pathways. The initial substrate, acetyl-coenzyme A, undergoes a series of enzymatic reactions to form various intermediates, eventually leading to the production of lucidenic acid B . Genetic engineering methods have been employed to express specific Ganoderma lucidum cytochrome P450 genes in Saccharomyces cerevisiae, which can modify lanosterol to produce lucidenic acid B .
Industrial Production Methods: Industrial production of lucidenic acid B is primarily achieved through the cultivation of Ganoderma lucidum. Bioengineering techniques, including the use of various growth media and nutrient substrates, have been developed to enhance the yield of lucidenic acids .
Chemical Reactions Analysis
Types of Reactions: Lucidenic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving lucidenic acid B include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products: The major products formed from these reactions include various derivatives of lucidenic acid B, which have been studied for their enhanced biological activities .
Scientific Research Applications
Chemistry: In chemistry, lucidenic acid B is used as a lead compound for the synthesis of new triterpenoid derivatives with improved pharmacological properties .
Biology: In biological research, lucidenic acid B is studied for its effects on cellular processes, including apoptosis and cell cycle regulation .
Medicine: In medicine, lucidenic acid B has shown promise as an anti-cancer agent, inducing cytotoxicity in various cancer cell lines, including prostate, leukemia, liver, and lung cancer cells . It also exhibits anti-inflammatory, antioxidant, and neuroprotective properties .
Industry: In the industrial sector, lucidenic acid B is used in the development of functional foods and nutraceuticals due to its health-promoting properties .
Mechanism of Action
The mechanism of action of lucidenic acid B involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspase-9 and caspase-3, followed by the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, lucidenic acid B has been shown to inhibit the binding activity of angiotensin-converting enzyme 2 (ACE2), blocking the interaction between SARS-CoV-2 spike protein and human ACE2 .
Comparison with Similar Compounds
Lucidenic acid B is part of a larger group of triterpenoids found in Ganoderma lucidum. Similar compounds include:
- Lucidenic acid A
- Lucidenic acid C
- Ganoderic acid A
- Ganoderic acid B
Compared to these compounds, lucidenic acid B has shown unique anti-cancer properties, particularly in inducing apoptosis in cancer cells . Its ability to inhibit ACE2 binding also highlights its potential in antiviral applications .
Properties
Molecular Formula |
C27H38O7 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(4S)-4-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-16,23,28,34H,7-12H2,1-6H3,(H,31,32)/t13-,14+,15-,16-,23+,25-,26-,27-/m0/s1 |
InChI Key |
GYRDSOABOBCYST-ZDOXHRKXSA-N |
Isomeric SMILES |
C[C@@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



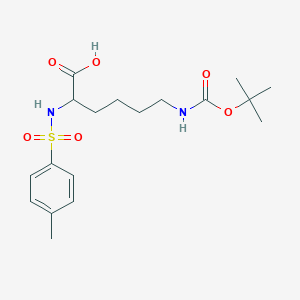
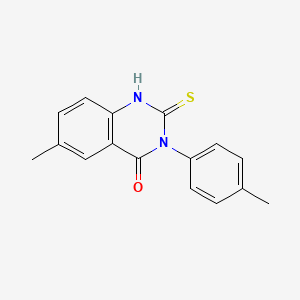
![3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B13384627.png)
![2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc](/img/structure/B13384632.png)
![1-[3-(3,4-Dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride](/img/structure/B13384637.png)
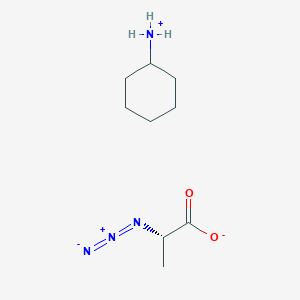
![(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidinehydrochloride](/img/structure/B13384644.png)
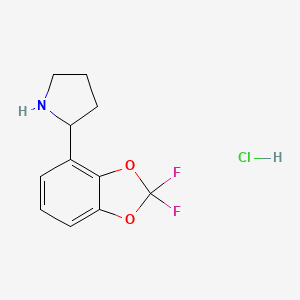
![(R)-(-)-1-[(SP)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13384654.png)
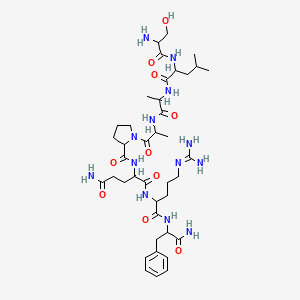
![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)
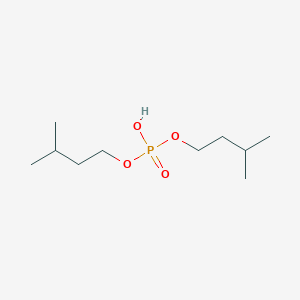
![Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B13384692.png)
